4-Ethoxy-3-(4-pyridyl)-3-buten-2-one
CAS No.: 88349-61-5
Cat. No.: VC21222137
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88349-61-5 |
---|---|
Molecular Formula | C11H13NO2 |
Molecular Weight | 191.23 g/mol |
IUPAC Name | (E)-4-ethoxy-3-pyridin-4-ylbut-3-en-2-one |
Standard InChI | InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3/b11-8- |
Standard InChI Key | IATKKGJZTHMRBF-FLIBITNWSA-N |
Isomeric SMILES | CCO/C=C(\C1=CC=NC=C1)/C(=O)C |
SMILES | CCOC=C(C1=CC=NC=C1)C(=O)C |
Canonical SMILES | CCOC=C(C1=CC=NC=C1)C(=O)C |
Introduction
Basic Information and Identification
4-Ethoxy-3-(4-pyridyl)-3-buten-2-one, with CAS registry number 88349-61-5, is an organic compound with molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . This compound is also known by several synonyms including (E)-4-ethoxy-3-pyridin-4-ylbut-3-en-2-one, 3-Buten-2-one, 4-ethoxy-3-(4-pyridinyl)-, and Milrinone Impurity H . The compound has been registered in chemical databases with various identification codes, including European Community (EC) Number 289-405-3 .
The structural representation of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one can be defined through several chemical notations:
Identifier Type | Value |
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InChI | InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3/b11-8- |
InChI Key | IATKKGJZTHMRBF-FLIBITNWSA-N |
SMILES | CCO/C=C(\C1=CC=NC=C1)/C(=O)C |
Table 1: Chemical identifiers for 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one
Chemical Structure and Properties
Structural Features
4-Ethoxy-3-(4-pyridyl)-3-buten-2-one exhibits a distinctive chemical structure characterized by several key functional groups. The molecule contains a pyridine moiety at position 4, which is connected to an ethenyl methyl ketone group. The presence of an ethoxy group attached to the butene chain creates a versatile chemical environment that enables various interactions and reactions .
The structure can be broken down into three principal components:
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A pyridine ring (4-pyridyl group)
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A 3-buten-2-one backbone
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An ethoxy substituent at position 4 of the butene chain
This arrangement creates a conjugated system that contributes to the compound's reactivity profile and potential pharmaceutical relevance.
Physical and Chemical Properties
While comprehensive physical property data is limited in the available literature, the following properties have been documented or can be reasonably inferred:
Property | Value |
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Physical Appearance | Off-White Solid |
Molecular Weight | 191.23 g/mol |
Stereochemistry | Predominantly E-isomer |
Solubility | Soluble in common organic solvents |
Table 2: Physical and chemical properties of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one
The compound's structure suggests it would display chemical behavior characteristic of α,β-unsaturated ketones, with the added complexity of pyridine nitrogen reactivity and ethoxy functionality.
Relationship | Description |
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Parent Drug | Milrinone |
Impurity Designation | Milrinone Impurity 11 or H |
Significance | Quality control marker in pharmaceutical production |
Table 3: Relationship to Milrinone as an impurity
Research Applications
Medicinal Chemistry
The compound has potential applications in medicinal chemistry, particularly due to the pyridine moiety it contains. Research indicates that compounds bearing pyridine groups can exhibit selective cytotoxicity against various cancer cell lines, suggesting potential anticancer properties. Additionally, the structural features of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one make it a candidate for investigation in multiple therapeutic areas.
Synthetic Intermediate
As a structurally diverse molecule with multiple functional groups, 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one could serve as a valuable intermediate in organic synthesis. The presence of the α,β-unsaturated ketone moiety, pyridine ring, and ethoxy group provides multiple reaction sites for further functionalization and derivatization.
Supplier Format | Details |
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Research Grade | Typically 95%+ purity |
Reference Standard | Used for analytical purposes in pharmaceutical QC |
Custom Synthesis | Available for larger quantities or specific requirements |
Table 4: Commercial availability formats
Pricing varies significantly based on quantity and purity requirements, with research-grade materials typically available in milligram to gram quantities. Some suppliers list the compound under alternative names, particularly as Milrinone Impurity 6 or related designations .
Analytical Methods and Characterization
The characterization of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one typically involves standard analytical techniques used for organic compounds. While specific analytical data for this compound is limited in the available literature, the following techniques would be expected to be applicable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) Spectroscopy
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High-Performance Liquid Chromatography (HPLC)
These techniques would be particularly relevant for confirming the identity and purity of the compound, especially in its role as a potential pharmaceutical impurity where precise characterization is critical .
Comparison with Related Compounds
4-Ethoxy-3-(4-pyridyl)-3-buten-2-one belongs to a family of substituted butenones and shares structural similarities with several related compounds. Understanding these relationships provides context for its reactivity and potential applications.
Related Compound | Structural Relationship | Key Differences |
---|---|---|
(E)-3-Methyl-4-(3-pyridyl)-3-buten-2-one | Similar butenone backbone with pyridyl substituent | Different pyridine position (3 vs. 4) and lacks ethoxy group |
4-(3-Ethoxy-4-hydroxyphenyl)but-3-en-2-one | Similar ethoxy and butenone components | Contains phenyl instead of pyridyl group |
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Similar ethoxy-butenone structure | Contains trifluoromethyl group instead of pyridyl |
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